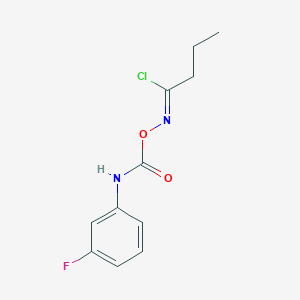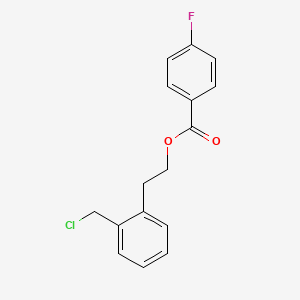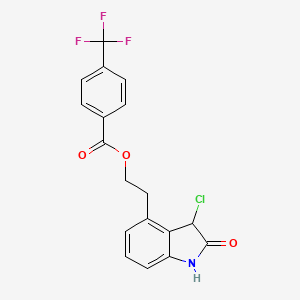
N-(((3-Fluoroanilino)carbonyl)oxy)butanimidoyl chloride
Overview
Description
Mechanism of Action
Target of Action
NSC682831, also known as N-(((3-Fluoroanilino)carbonyl)oxy)butanimidoyl chloride or N-{[(3-fluoroanilino)carbonyl]oxy}butanimidoyl chloride, primarily targets the ubiquitin-specific proteases (USPs) such as USP2 and USP7, and the SUMO-specific protease SENP2 . These proteases play crucial roles in protein regulation by removing ubiquitin or SUMO from target proteins, thereby altering their stability, localization, or activity.
Mode of Action
NSC682831 acts as a nonselective isopeptidase inhibitor . It inhibits the activity of USP2, USP7, and SENP2 by binding to their active sites and preventing them from cleaving ubiquitin or SUMO from their target proteins . This results in the accumulation of ubiquitinated or SUMOylated proteins, which can lead to changes in various cellular processes.
Biochemical Pathways
By inhibiting USPs and SENP2, NSC682831 could affect the ubiquitin-proteasome system and the SUMOylation system, both of which are involved in the regulation of numerous cellular processes, including cell cycle progression, DNA repair, transcription, and signal transduction .
Result of Action
The molecular and cellular effects of NSC682831’s action would depend on the specific cellular context and the proteins affected by its inhibition of USP2, USP7, and SENP2. Potential effects could include alterations in protein stability and function, changes in cellular signaling pathways, and modulation of cellular responses to stress .
Action Environment
The action, efficacy, and stability of NSC682831 could be influenced by various environmental factors, such as the presence of other drugs, the physiological state of the cells, and the specific characteristics of the tissue microenvironment. For instance, the presence of other drugs could affect NSC682831’s pharmacokinetics and pharmacodynamics, potentially leading to drug-drug interactions .
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(((3-Fluoroanilino)carbonyl)oxy)butanimidoyl chlorideycarbonyl-3-fluoroanilide in solid-phase peptide synthesis is its ability to protect the amino terminus of peptides, preventing unwanted reactions during the synthesis process. The compound is also relatively easy to synthesize and purify, making it a cost-effective option for peptide synthesis. However, one limitation of using N-(((3-Fluoroanilino)carbonyl)oxy)butanimidoyl chlorideycarbonyl-3-fluoroanilide is that it may not be suitable for all peptide sequences due to steric hindrance or other factors.
Future Directions
There are several future directions for the use of N-(((3-Fluoroanilino)carbonyl)oxy)butanimidoyl chlorideycarbonyl-3-fluoroanilide in scientific research. One area of interest is the synthesis of cyclic peptides, which have potential therapeutic applications due to their high stability and specificity. Another area of interest is the use of N-(((3-Fluoroanilino)carbonyl)oxy)butanimidoyl chlorideycarbonyl-3-fluoroanilide in the synthesis of peptides with non-natural amino acids, which may have unique biochemical and physiological properties. Additionally, the development of new protecting groups for peptide synthesis may lead to more efficient and effective methods for peptide and protein synthesis.
Scientific Research Applications
N-(((3-Fluoroanilino)carbonyl)oxy)butanimidoyl chlorideycarbonyl-3-fluoroanilide is commonly used in solid-phase peptide synthesis, a method used to synthesize peptides and proteins in a stepwise fashion. The compound is used as a protecting group for the amino terminus of peptides, preventing unwanted reactions during the synthesis process. N-(((3-Fluoroanilino)carbonyl)oxy)butanimidoyl chlorideycarbonyl-3-fluoroanilide is also used in the synthesis of cyclic peptides, which have potential therapeutic applications due to their high stability and specificity.
Safety and Hazards
properties
IUPAC Name |
[(Z)-1-chlorobutylideneamino] N-(3-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O2/c1-2-4-10(12)15-17-11(16)14-9-6-3-5-8(13)7-9/h3,5-7H,2,4H2,1H3,(H,14,16)/b15-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYKGGYZKOXRQT-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NOC(=O)NC1=CC(=CC=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N/OC(=O)NC1=CC(=CC=C1)F)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride](/img/structure/B3041468.png)
![3-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]sulphanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B3041470.png)
![4-chloro-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B3041471.png)
![2-chloro-N-{3-[(2,5-dimethylbenzyl)oxy]-6-methylpyridin-2-yl}acetamide](/img/structure/B3041472.png)
![[4-(cyanomethylsulfanyl)-2-methyl-6-oxo-1H-pyrimidin-5-yl]-triphenylphosphanium;chloride](/img/structure/B3041475.png)
![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B3041478.png)
![2-chloro-N-[2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3041480.png)
![Methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylate](/img/structure/B3041481.png)
![Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate](/img/structure/B3041482.png)


![1-[2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B3041485.png)

![2-chloro-N-{2-[2-nitro-4-(trifluoromethyl)anilino]ethyl}acetamide](/img/structure/B3041487.png)